![molecular formula C7H12Se B055797 (3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene CAS No. 121887-64-7](/img/structure/B55797.png)
(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is a novel organic compound that has gained significant attention in the field of chemistry and biochemistry due to its unique properties and potential applications. This compound is a cyclic selenophene derivative that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of (3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is not fully understood. However, it is believed that this compound acts as an antioxidant and has anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases.
Biochemical and physiological effects:
(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. It has also been shown to have anti-inflammatory properties and has potential as a treatment for inflammatory diseases such as arthritis. Additionally, it has been shown to have neuroprotective properties and has potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene in lab experiments is its high yield and ease of purification. Additionally, this compound has shown promising results in various scientific research studies and has potential as a drug candidate. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of (3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and reduce the cost of production. Additionally, this compound can be further studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Synthesemethoden
The synthesis of (3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene involves the reaction of a selenophene derivative with a cyclic ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction, which results in the formation of a cyclic selenophene derivative. The yield of this reaction is high, and the product can be easily purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in the fields of organic chemistry, biochemistry, and medicinal chemistry. It has been used as a building block for the synthesis of various organic compounds and has shown potential as a drug candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
121887-64-7 |
---|---|
Molekularformel |
C7H12Se |
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene |
InChI |
InChI=1S/C7H12Se/c1-2-6-4-8-5-7(6)3-1/h6-7H,1-5H2/t6-,7+ |
InChI-Schlüssel |
DXVINJMFIFPFRM-KNVOCYPGSA-N |
Isomerische SMILES |
C1C[C@@H]2C[Se]C[C@@H]2C1 |
SMILES |
C1CC2C[Se]CC2C1 |
Kanonische SMILES |
C1CC2C[Se]CC2C1 |
Synonyme |
1H-Cyclopenta[c]selenophene,hexahydro-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.